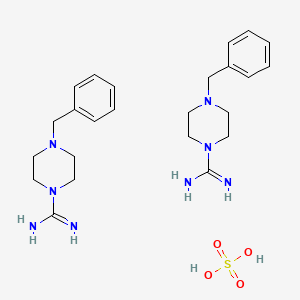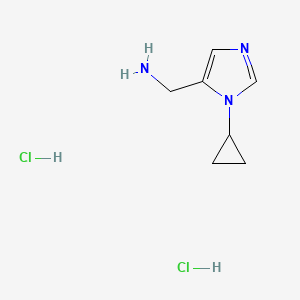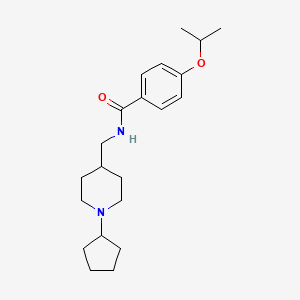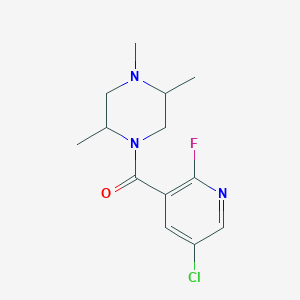
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. It is a small molecule that has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. It has been shown to have activity against a variety of targets, including kinases and proteases.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and interfere with cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone in lab experiments is its high purity and well-defined structure. This makes it a valuable tool for studying the effects of small molecules on biological systems. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone. One area of interest is its potential as an anticancer agent. Studies have shown that it has activity against a variety of cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is its activity against infectious diseases, such as malaria and tuberculosis. Further research is needed to determine its potential as a therapeutic agent for these diseases. Additionally, research is needed to better understand its mechanism of action and how it interacts with biological systems.
Synthesis Methods
The synthesis of (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone involves the reaction of 5-chloro-2-fluoropyridine-3-carboxylic acid with 2,4,5-trimethylpiperazin-1-ylmethylamine in the presence of a coupling reagent. The reaction is typically carried out under mild conditions and yields a high purity product.
Scientific Research Applications
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone has been studied extensively for its potential as a pharmaceutical agent. It has been shown to have activity against a variety of targets, including enzymes and receptors. In particular, it has been studied for its potential as an anticancer agent, as well as for its activity against infectious diseases.
properties
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c1-8-7-18(9(2)6-17(8)3)13(19)11-4-10(14)5-16-12(11)15/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQCOEIASOOMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(N=CC(=C2)Cl)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)

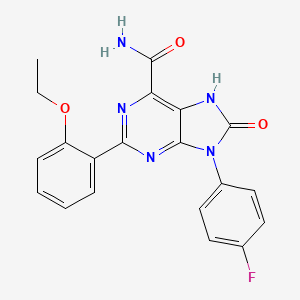


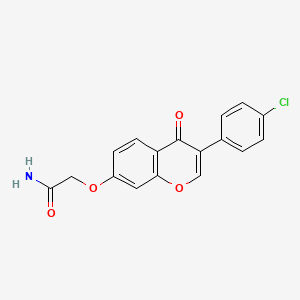
![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)

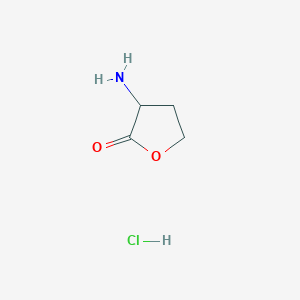
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)
